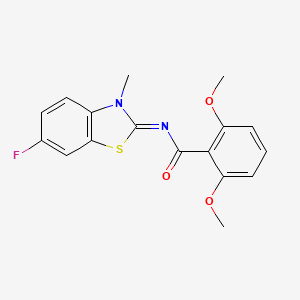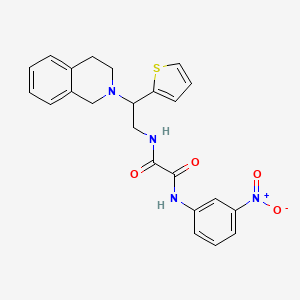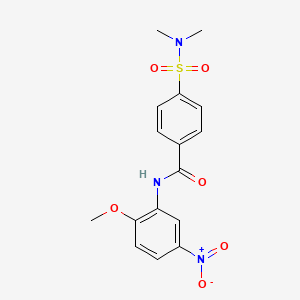![molecular formula C12H16O3 B2670298 3-[2-(Propan-2-yl)phenoxy]propanoic acid CAS No. 844849-89-4](/img/structure/B2670298.png)
3-[2-(Propan-2-yl)phenoxy]propanoic acid
Vue d'ensemble
Description
“3-[2-(Propan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 g/mol . The IUPAC name for this compound is 3-(2-isopropylphenoxy)propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique
Polybenzoxazine Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been investigated for its potential in the synthesis of polybenzoxazines, highlighting its role as a renewable building block. This study demonstrates its application in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol sources. The synthesis process yields bio-based benzoxazine monomers, presenting a novel approach for developing materials with desirable thermal and thermo-mechanical properties without the need for solvents or purification, suggesting potential in a wide range of applications (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibit notable in vitro activities against both Gram-negative and Gram-positive bacteria, presenting a promising avenue for antibacterial agent development. Particularly, derivatives with a (S)-configuration-substituted phenoxyl side chain have shown excellent antibacterial efficacy, underscoring the potential of structural modifications in enhancing antimicrobial properties (Wei Zhang et al., 2011).
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, specifically targeting the corrosion inhibition of stainless steel in acidic environments, have been explored. These studies reveal that such compounds significantly mitigate corrosion, with mixed-mode inhibition mechanisms that predominantly control the cathodic reaction. This application highlights the potential of using derivatives for protective coatings in industrial settings (S. Vikneshvaran et al., 2017).
Enzyme-catalyzed Synthesis
Enzymatic methods have been developed for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from racemic precursors. This multienzymatic procedure underscores the versatility and efficiency of enzyme-catalyzed reactions in producing chiral compounds, which have significant implications for pharmaceutical and fine chemical industries (J. Brem et al., 2010).
Fluorescence Derivatization
The derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid for fluorescence studies presents a novel application. This method produces strongly fluorescent amino acid derivatives, facilitating their use in biological assays and demonstrating the compound's utility in enhancing fluorescence-based detection techniques (V. Frade et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-propan-2-ylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVPBNGWHCBGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)





![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2670224.png)
![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)
![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)
![N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2670233.png)
![(2R)-({[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B2670234.png)

![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2670237.png)
![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)